molecular formula C18H16ClFN2O5 B2764420 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 1396847-69-0

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No. B2764420
CAS RN: 1396847-69-0
M. Wt: 394.78
InChI Key: KXLLITMXLFPVEE-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C18H16ClFN2O5 and its molecular weight is 394.78. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against various cancer cell lines. The compound was synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20—showed promising IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Histone Deacetylase (HDAC) Inhibition

The compound has also been explored in the context of HDAC inhibition. Previous work utilized an intermediate compound (2) for constructing trithiocarbonates as HDAC inhibitors. This line of research highlights its potential in epigenetic modulation and cancer therapy .

Structural Characterization

The compound’s structure has been characterized using techniques such as infrared spectroscopy (FTIR/FTNIR-ATR). For instance, 2-(benzo[d][1,3]dioxol-5-yl)-N-(2,5-dimethoxyphenyl)acetamide (Ic) exhibits an amide carbonyl (C=O) band at 1572.68 cm⁻¹ .

Further Optimization

These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles serve as a template for further optimization. Researchers aim to develop more active analogs and gain a comprehensive understanding of the structure-activity relationships of indole-based anticancer molecules .

Microtubule Targeting

Given the indole nucleus’s role as a privileged structural motif, this compound’s potential as a microtubule-targeting agent warrants further investigation. Microtubule-targeting agents modulate microtubule assembly, leading to mitotic blockade and cell apoptosis. Understanding its impact on tubulin polymerization and microtubule structure could contribute to novel cancer therapies .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-13(20)12(19)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLLITMXLFPVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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